molecular formula C7H7Cl2NO B1365282 4-Amino-2,6-dichloro-3-methylphenol

4-Amino-2,6-dichloro-3-methylphenol

Cat. No.: B1365282
M. Wt: 192.04 g/mol
InChI Key: UKDFVSCRHPFVOI-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloro-3-methylphenol (CAS: Not explicitly provided in evidence; structurally inferred) is a halogenated phenolic compound featuring an amino group at position 4, chlorine atoms at positions 2 and 6, and a methyl group at position 3. This unique substitution pattern distinguishes it from simpler dichlorophenols and confers distinct physicochemical and biological properties.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

4-amino-2,6-dichloro-3-methylphenol

InChI

InChI=1S/C7H7Cl2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3

InChI Key

UKDFVSCRHPFVOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)Cl)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations: Halogens and Alkyl Chains

The compound’s activity is heavily influenced by halogen type, substituent positions, and additional functional groups. Key comparisons include:

Table 1: Substituent Effects on Reactivity and Bioactivity
Compound Name Structural Features Key Properties Reference
4-Amino-2,6-dichlorophenol Cl at 2,6; NH₂ at 4 Antimicrobial activity (e.g., against bacteria)
4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol Cl at 2,6; branched alkyl-amino chain Anti-inflammatory, antibacterial properties
4-(1-Amino-3-methylbutyl)-2,6-dibromophenol Br replaces Cl at 2,6 Altered reactivity; potential for enhanced lipid solubility
(2,6-Dichloro-3-methylphenyl)methanol Cl at 2,6; CH₃ at 3; hydroxyl group Enhanced antimicrobial activity due to methyl group
4-Amino-2,6-dichlorophenol hydrochloride NH₂·HCl at 4; Cl at 2,6 Improved water solubility; nephrotoxic effects

Key Observations :

  • Halogen Substitution : Brominated analogs (e.g., 2,6-dibromo derivatives) may exhibit different reactivity and pharmacokinetics compared to chlorinated counterparts due to bromine’s larger atomic radius and electronegativity .
  • Methyl Group Impact: The 3-methyl group in the target compound likely enhances steric effects, solubility, and target binding compared to non-methylated analogs (e.g., 4-Amino-2,6-dichlorophenol) .

Key Observations :

  • Antimicrobial vs. Antitumor: Fluorinated analogs (e.g., 2-Amino-4,6-difluorophenol HCl) shift activity toward antitumor applications, whereas chlorinated derivatives prioritize antimicrobial effects .
  • Amino Group Role: The amino group at position 4 in 4-Amino-2,6-dichloro-3-methylphenol may facilitate hydrogen bonding with biological targets, enhancing selectivity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight Solubility Stability Notes Reference
4-Amino-2,6-dichlorophenol 178.016 g/mol Low in water; moderate in organic solvents Stable under dry conditions
4-Amino-2,6-dichlorophenol hydrochloride 215.48 g/mol High water solubility Hygroscopic; requires anhydrous storage
2-Amino-4,6-difluorophenol HCl 183.56 g/mol Moderate in polar solvents Sensitive to light and heat

Key Observations :

  • Hydrochloride Salts: Enhanced water solubility (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) makes these derivatives more suitable for pharmacological formulations .
  • Stability Challenges : Fluorinated and iodinated analogs may exhibit reduced stability under standard laboratory conditions .

Unique Advantages of 4-Amino-2,6-dichloro-3-methylphenol

  • Steric and Electronic Effects: The 3-methyl group likely improves metabolic stability and membrane permeability compared to non-methylated analogs .
  • Dual Functionality: Combines the electron-withdrawing effects of chlorine (enhancing acidity of the phenolic OH) with the electron-donating amino group, enabling diverse reactivity in synthesis and drug design .

Q & A

Q. What are the recommended methodologies for synthesizing 4-amino-2,6-dichloro-3-methylphenol?

Answer: Synthesis typically involves halogenation and amination of phenolic precursors. For example:

  • Halogenation: Chlorination of 3-methylphenol using chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine at the 2- and 6-positions.
  • Amination: Subsequent nitration and reduction (e.g., catalytic hydrogenation) to introduce the amino group at the 4-position.
    Key parameters include temperature control (20–50°C) and inert atmospheres to prevent oxidation. Purity is verified via HPLC or GC-MS, with intermediates characterized by NMR and IR spectroscopy .

Q. How should researchers handle and store 4-amino-2,6-dichloro-3-methylphenol to ensure safety and stability?

Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to its corrosive nature (Category 1A skin corrosion) and inhalation of dust .
  • Storage: Keep in a sealed, non-reactive container (e.g., glass or HDPE) under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, oxidizing agents, or metals (e.g., iron, copper) to prevent decomposition .
  • Disposal: Treat as hazardous waste; incinerate via licensed facilities to avoid environmental release .

Q. What analytical techniques are critical for characterizing 4-amino-2,6-dichloro-3-methylphenol?

Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 2.3 ppm (methyl group) .
    • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 178.01 (C₆H₅Cl₂NO) .
  • Purity Assessment:
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
    • Elemental Analysis: Match calculated vs. observed C, H, N, Cl content (<0.3% deviation) .

Advanced Research Questions

Q. How does 4-amino-2,6-dichloro-3-methylphenol induce nephrotoxicity, and what experimental models are used to study this?

Answer:

  • Mechanism: The compound generates reactive oxygen species (ROS) in renal proximal tubules, disrupting mitochondrial function and activating apoptosis pathways (e.g., caspase-3) .
  • Models:
    • In vitro: Cultured human renal proximal tubular cells (HK-2) exposed to ≥0.05 mM ADCP show dose-dependent cytotoxicity (MTT assay) .
    • In vivo: Fischer 344 rats administered 50 mg/kg/day exhibit elevated serum creatinine and histopathological tubular necrosis .
  • Mitigation: Co-treatment with antioxidants (e.g., N-acetylcysteine) reduces ROS-mediated damage .

Q. What experimental strategies resolve contradictions in reported stability data for 4-amino-2,6-dichloro-3-methylphenol?

Answer: Contradictions in stability (e.g., decomposition rates under light vs. dark conditions) can be addressed by:

  • Controlled Stability Studies:
    • Expose samples to UV light (λ = 365 nm) vs. dark storage at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
    • Use kinetic modeling (e.g., first-order decay) to compare half-lives .
  • Environmental Factors:
    • Test humidity (30–80% RH) and pH (4–9) impacts using accelerated stability chambers.
    • Correlate results with computational predictions (e.g., DFT calculations of bond dissociation energies) .

Q. How can researchers optimize synthetic routes to minimize byproducts like 3,5-dichloro-4-hydroxyaniline?

Answer: Byproduct formation during amination can be reduced via:

  • Catalyst Screening: Use Pd/C or Raney nickel with controlled H₂ pressure (1–3 atm) to favor selective reduction of nitro groups over dechlorination .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions.
  • Process Analytics:
    • In-situ FTIR to monitor nitro intermediate conversion.
    • DoE (Design of Experiments) to identify critical factors (temperature, stoichiometry) .

Q. What computational methods predict the environmental fate of 4-amino-2,6-dichloro-3-methylphenol?

Answer:

  • QSAR Models: Estimate biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR) using fragment-based descriptors .
  • Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict adsorption coefficients (Kₒc).
  • Aquatic Toxicity Prediction:
    • Daphnia magna LC₅₀: Predicted 8.2 mg/L (95% CI: 6.5–10.3) using EPI Suite .

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